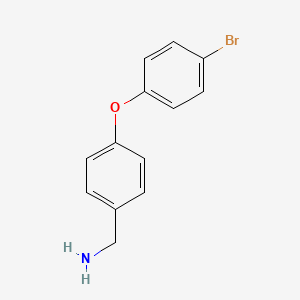

4-(4-Bromophenoxy)-benzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

[4-(4-bromophenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVQJDMFVIQBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenoxy Benzylamine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure and the prediction of its chemical reactivity. For 4-(4-Bromophenoxy)-benzylamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate key electronic parameters. journalcra.comresearchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and its propensity to undergo electronic transitions. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT allows for the calculation of various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). journalcra.comtci-thaijo.org These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby identifying likely sites for chemical reactions. journalcra.comresearchgate.net In similar diaryl ether and amine systems, DFT has been successfully used to pinpoint active sites for both nucleophilic and electrophilic attacks. journalcra.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.85 eV | Measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound using appropriate DFT methods.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, revealing its conformational flexibility and how it moves over time. nih.govnih.govnih.gov Unlike static DFT calculations, MD simulations track the atomic motions of a molecule, providing a more realistic picture of its behavior in different environments, such as in solution. mdpi.commdpi.com

The diaryl ether linkage and the benzylamine (B48309) group in this compound allow for considerable rotational freedom, leading to a variety of possible three-dimensional arrangements or conformations. MD simulations can explore this conformational landscape, identifying the most stable or predominant conformers. nih.govresearchgate.net This is crucial because the biological activity or material properties of a molecule are often dictated by its specific conformation.

By analyzing the trajectories from MD simulations, researchers can understand the transitions between different conformations and the timescales on which these changes occur. mdpi.com This information is vital for understanding how the molecule might bind to a biological target or assemble into a larger structure. For example, studies on flexible peptides have shown that conformational dynamics play a crucial role in their catalytic activity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govlongdom.org While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to its derivatives to predict their potential biological effects.

In a typical QSAR study, a set of related molecules with known activities is used to build a model. researchgate.netnih.gov This model then relates various molecular descriptors (physicochemical properties or theoretical parameters) to the observed activity. nih.gov For derivatives of this compound, these descriptors could include properties like lipophilicity (logP), molecular weight, and electronic parameters derived from DFT calculations. researchgate.net

QSAR models can be linear, such as those developed using Multiple Linear Regression (MLR), or non-linear, using methods like Partial Least Squares (PLS) or machine learning algorithms. nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and reducing the need for extensive experimental screening. nih.govmdpi.com Studies on other diaryl ether derivatives have successfully used QSAR to identify key structural features responsible for their inhibitory activity against various biological targets. researchgate.net

Table 2: Key Descriptors in QSAR Models for Diaryl Ether Derivatives (Illustrative)

| Descriptor | Type | Potential Influence on Activity |

| logP | Physicochemical | Relates to the compound's hydrophobicity and ability to cross cell membranes. |

| Molecular Weight | Physicochemical | Influences the size and bulk of the molecule. |

| HOMO/LUMO Energies | Quantum Chemical | Reflect the molecule's electronic properties and reactivity. |

| Dipole Moment | Quantum Chemical | Indicates the polarity of the molecule. |

| Topological Descriptors | Structural | Describe the connectivity and branching of the molecule. |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can be invaluable in predicting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

DFT calculations can be used to predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net By comparing the calculated spectra with the experimental ones, researchers can validate the molecular structure. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to assign specific vibrational modes to different functional groups within the molecule. nih.gov

Time-dependent DFT (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations can help in understanding the electronic transitions responsible for the observed absorption bands. The agreement between theoretical and experimental spectra provides strong evidence for the correctness of the proposed molecular structure and the computational methods employed. nih.gov

Supramolecular Assembly Prediction and Analysis of Non-Covalent Interactions

Computational tools can be used to predict and analyze these non-covalent interactions. For instance, Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal structure. nih.govresearchgate.net It provides a graphical representation of the regions involved in different types of interactions.

The presence of a bromine atom in this compound suggests the possibility of halogen bonding, a directional interaction that can play a significant role in crystal engineering. The amine group can act as a hydrogen bond donor, while the oxygen and the aromatic rings can act as hydrogen bond acceptors. researchgate.netrsc.org Furthermore, the two phenyl rings can engage in π-π stacking interactions. Understanding these interactions is crucial for predicting the crystal structure and for designing materials with specific solid-state properties. mdpi.comnih.govnih.gov

Reactivity Profiles and Transformational Chemistry of the 4 4 Bromophenoxy Benzylamine Moiety

Reactions at the Primary Amine Functionality

The primary amine group of 4-(4-bromophenoxy)-benzylamine is a versatile functional group that readily participates in various reactions, including acylations, alkylations, carbamate (B1207046) formation, and condensations to form imines and enamines.

Acylation and Alkylation Reactions for Derivative Synthesis

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions. Acylation, the introduction of an acyl group (RCO-), is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. libretexts.org This reaction is a fundamental method for the synthesis of amides. For instance, the reaction of this compound with an acyl chloride like ethanoyl chloride would yield the corresponding N-acylated derivative.

Alkylation, the introduction of an alkyl group, can be accomplished by reacting the amine with alkyl halides. libretexts.org However, direct alkylation of primary amines can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. libretexts.org To achieve selective mono-alkylation, specific strategies such as reductive amination can be employed. nih.gov This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. nih.gov

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride (RCOCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine |

Carbamate Formation and CO2 Capture Studies

Primary amines, including this compound, can react with carbon dioxide (CO2) to form carbamates. researchgate.netorganic-chemistry.org This reaction is of significant interest in the context of carbon capture technologies. The initial step involves the nucleophilic attack of the amine on the carbon atom of CO2, leading to the formation of a zwitterionic carbamic acid intermediate. nih.gov This intermediate can then be deprotonated by a second molecule of the amine to form an ammonium (B1175870) carbamate salt. nih.gov

Recent research has explored the use of various amine-containing compounds for CO2 capture, with studies focusing on the efficiency and stability of the resulting carbamates. nih.govresearchgate.netnih.gov The formation of carbamates is a reversible process, and the captured CO2 can be released by heating, allowing for the regeneration of the amine. researchgate.net The specific conditions, such as the solvent and the presence of a base, can influence the efficiency of carbamate formation. organic-chemistry.org

Imine and Enamine Formation Pathways

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. youtube.comlibretexts.orgyoutube.comkhanacademy.org This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible and the pH plays a crucial role; it needs to be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org

Enamines are not directly formed from primary amines like this compound. Enamine formation occurs when a secondary amine reacts with an aldehyde or ketone. masterorganicchemistry.com However, an enamine could be synthesized from this compound by first converting it to a secondary amine via alkylation, and then reacting the resulting secondary amine with a suitable aldehyde or ketone. masterorganicchemistry.com

| Reactant | Product | Key Conditions |

| Aldehyde/Ketone | Imine | Mildly acidic |

| Secondary Amine (derived from this compound) + Aldehyde/Ketone | Enamine | Acid catalyst |

Reactions Involving the Bromophenyl Group

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromo-substituent makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.netnih.gov This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It is a highly efficient method for the synthesis of arylalkynes. The reaction can often be carried out under mild conditions, sometimes even at room temperature. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a valuable method for the olefination of aryl halides. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Arylalkyne |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

Transformations of the Phenoxy Linkage

The diaryl ether linkage is a robust functional group, but it can be induced to undergo cleavage under specific catalytic conditions. The reactivity of this bond in the this compound scaffold is analogous to that observed in lignin (B12514952) model compounds, which are rich in diaryl ether structures.

Palladium-Catalyzed C-O Bond Cleavage:

A significant transformation of the phenoxy linkage involves its cleavage via palladium-catalyzed cross-coupling reactions. Research on lignin model compounds has demonstrated that the C(aryl)-O bond of diaryl ethers can be cleaved and subsequently coupled with various nucleophiles, including amines. nih.gov This suggests that the this compound molecule could undergo an intermolecular reaction where the phenoxy group is displaced.

For instance, in a process analogous to that described for lignin models, the ether bond could be cleaved, potentially leading to the formation of 4-aminomethylphenol and a brominated aromatic species. The conditions for such reactions typically involve a palladium catalyst, a suitable ligand, and a base.

Reductive Cleavage:

The phenoxy linkage can also be susceptible to reductive cleavage. Catalytic hydrogenation, a common method for the deprotection of benzyl (B1604629) ethers, can, under forcing conditions, lead to the cleavage of diaryl ethers. nih.govrsc.org This process would result in the formation of 4-aminomethylbenzene (p-xyleneamine) and 4-bromophenol. The reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

The following table summarizes potential transformations of the phenoxy linkage based on analogous reactions in related diaryl ether systems.

| Transformation Type | Reagents and Conditions | Potential Products | Reference |

| Palladium-Catalyzed Amination | Pd catalyst, ligand, base, amine | 4-Aminomethylphenol, N-substituted-4-bromoaniline | nih.gov |

| Reductive Cleavage | H₂, Pd/C | 4-Aminomethylbenzene, 4-Bromophenol | nih.govrsc.org |

This table presents plausible transformations based on analogous chemical reactions.

Intramolecular Cyclization and Rearrangement Pathways

The spatial arrangement of the benzylamine (B48309) and the bromophenoxy groups in this compound creates opportunities for intramolecular reactions, leading to the formation of new heterocyclic ring systems.

Intramolecular Buchwald-Hartwig Amination:

The presence of an amine and an aryl bromide within the same molecule sets the stage for a potential intramolecular Buchwald-Hartwig amination. mdpi.comambeed.com This palladium-catalyzed reaction would involve the coupling of the nitrogen atom of the benzylamine with the brominated aromatic ring. Such a cyclization would lead to the formation of a seven-membered heterocyclic ring, specifically a substituted dibenz[b,f] nih.govmdpi.comoxazepine. nih.govrsc.orgmasterorganicchemistry.com These tricyclic structures are of interest in medicinal chemistry. The reaction would likely require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to proceed.

Smiles Rearrangement:

The Smiles rearrangement is another plausible intramolecular pathway for this compound, particularly if the aromatic ring bearing the bromo group is activated by additional electron-withdrawing substituents. This rearrangement involves the intramolecular nucleophilic aromatic substitution of the phenoxy group by the amine. While the bromo group itself is not a strong activating group for classical SNAr, under certain conditions, particularly with a suitable base, this transformation could be induced. The product of a Smiles rearrangement would be a diarylamine, specifically N-(4-bromobenzyl)-4-aminophenol.

Photochemical Cyclization:

Photochemical conditions can also promote intramolecular reactions. Diaryl ether derivatives have been shown to undergo photocyclization, although the specific pathways are highly dependent on the substitution pattern and reaction conditions. For this compound, irradiation with UV light could potentially lead to radical-mediated cyclization pathways, though predicting the exact products without experimental data is speculative.

The following table outlines potential intramolecular reactions for the this compound moiety.

| Reaction Type | Key Features | Potential Product | Reference |

| Intramolecular Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Substituted dibenz[b,f] nih.govmdpi.comoxazepine | mdpi.comambeed.comrsc.org |

| Smiles Rearrangement | Base, potentially activated arene | N-(4-bromobenzyl)-4-aminophenol | |

| Photochemical Cyclization | UV irradiation | Complex heterocyclic products |

This table presents plausible intramolecular transformations based on established reaction mechanisms.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Exploration as a Bioactive Scaffold for Medicinal Chemistry Development

The inherent chemical properties of the 4-(4-bromophenoxy)-benzylamine core make it an attractive scaffold for generating libraries of compounds aimed at various biological targets. Researchers have successfully modified this structure to create derivatives with potent and selective activities, demonstrating its broad utility in drug discovery.

The pyridine (B92270) nucleus is a common feature in many bioactive compounds. When incorporated into structures related to this compound, it has given rise to derivatives with significant anticancer and antiviral properties.

In the realm of anticancer research, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their efficacy against cancer cell lines such as Hela, MCF7, and HCT-116. nih.gov For instance, certain derivatives have demonstrated potent cytotoxic effects, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov One notable compound, 9a, showed an IC₅₀ of 2.59 µM against Hela cells. nih.gov Another compound, 14g, was effective against MCF7 and HCT-116 cell lines with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov These compounds often exert their effects by inducing cell cycle arrest and apoptosis through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov Similarly, novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives have been developed as potential treatments for multiple myeloma. nih.gov One such derivative, compound 8b, exhibited strong anti-proliferative activity against RPMI8226 multiple myeloma cells with an IC₅₀ of 0.12 µM and demonstrated lower toxicity than the established drug imatinib. nih.gov Its mechanism involves arresting the cell cycle in the G0/G1 phase and inducing apoptosis by promoting the release of mitochondrial reactive oxygen species (ROS). nih.gov

With respect to antiviral activity, novel 2-benzoxyl-phenylpyridine derivatives have shown promise against both RNA and DNA viruses, specifically Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit the cytopathic effects induced by the viruses and reduce the yield of viral progeny. nih.gov The antiviral action of these derivatives appears to target the early stages of viral replication, including RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release. nih.gov The selectivity index (SI), a ratio of cytotoxicity to antiviral activity, is a key indicator of a drug's potential. Compounds with an SI value of 4 or greater are considered promising antiviral candidates. Several of the tested 2-benzoxyl-phenylpyridine derivatives displayed SI values that were comparable or superior to the control drug, ribavirin, highlighting their potential for further development. nih.gov

Table 1: Anticancer Activity of Related Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 9a | Hela | 2.59 | Inhibition of CDK2 and/or CDK9 |

| 14g | MCF7 | 4.66 | Inhibition of CDK2 and/or CDK9 |

| 14g | HCT-116 | 1.98 | Inhibition of CDK2 and/or CDK9 |

| 8b | RPMI8226 | 0.12 | G0/G1 cell cycle arrest, induction of apoptosis via ROS |

Table 2: Antiviral Activity of Selected 2-Benzoxyl-Phenylpyridine Derivatives

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| W-3 | CVB3 | 12.5 | 75.2 | 6.0 |

| W-3 | ADV7 | 8.2 | 80.1 | 9.8 |

| W-13 | CVB3 | 7.8 | 79.8 | 10.2 |

| W-13 | ADV7 | 7.9 | >80 | >10 |

| W-15 | CVB3 | 12.4 | 80.2 | 6.5 |

| W-15 | ADV7 | 6.6 | 80.3 | 12.2 |

| Ribavirin | CVB3 | 10.2 | 84.5 | 8.3 |

| Ribavirin | ADV7 | 11.5 | 81.6 | 7.1 |

The incorporation of a bromophenyl group, a key feature of this compound, into various molecular frameworks has been explored for its potential to confer antimicrobial and antioxidant properties. While specific studies on bromophenyl-sulfonyl-valine derivatives incorporating the exact this compound backbone are not detailed in the available literature, the broader classes of brominated compounds and amino acid conjugates offer insights into their potential bioactivities.

Studies on quinazolinones linked with amino acids have produced derivatives with notable antimicrobial and antioxidant effects. eurjchem.com For example, certain synthesized compounds showed good antioxidant activity, with IC₅₀ values ranging from 20 to 40 µg/mL, which were better than the standard antioxidant BHT (IC₅₀ = 45 µg/mL). eurjchem.com Furthermore, many of these compounds exhibited good to excellent antimicrobial activity against a panel of pathogenic bacteria and fungi. eurjchem.com The presence of halogen atoms, such as bromine, in flavonoid derivatives has also been shown to enhance antimicrobial properties. nih.gov For instance, 6-bromo-8-nitroflavanone was found to stimulate the growth of certain probiotic bacteria, indicating a potential for modulating microbial ecosystems. nih.gov

Derivatives based on the N-benzylamino structure have been synthesized and evaluated for their potential to combat parasitic infections. A study focusing on new 4-N-benzylamino-4-hetarylbut-1-enes, which share a structural similarity with the core of this compound, demonstrated notable antiparasitic properties. nih.gov These compounds were tested for their cytotoxic effects against the protozoan parasites Trichomonas vaginalis and Trypanosoma cruzi. nih.gov The research identified compounds with activity against the epimastigote form of T. cruzi, and these were further tested against the clinically relevant amastigote form. nih.govresearchgate.net This line of research highlights the utility of the benzylamine (B48309) scaffold in the development of new agents against neglected tropical diseases. nih.gov

The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in diseases like cancer. Deubiquitinating enzymes (DUBs), such as the USP1/UAF1 complex, are key components of this system and have emerged as attractive therapeutic targets. The USP1–UAF1 complex, in particular, plays a role in DNA repair and has been identified as a physiological enhancer of TBK1 expression, which is crucial for innate antiviral responses. nih.gov Inhibition of this complex can enhance the efficacy of DNA-damaging cancer therapies. google.com Patent literature discloses inhibitors of the USP1/UAF1 deubiquitinase complex that are useful in treating cancer. google.com While the specific structure of this compound is not explicitly named as an inhibitor, the scaffolds of known inhibitors often feature the types of aromatic and heterocyclic ring systems present in and related to it. For example, the inhibitor ML323 has been shown to attenuate IFN-β expression and enhance viral replication by targeting the USP1-UAF1 complex, demonstrating the therapeutic potential of inhibiting this enzyme. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for designing novel USP1/UAF1 inhibitors.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Modulators of these channels have therapeutic applications in a wide range of conditions, including pain, epilepsy, and cardiac arrhythmias. Patent literature describes (halobenzyloxy)benzylamino-propanamides, which bear a strong structural resemblance to this compound, as selective modulators of sodium and/or calcium channels. google.com These compounds are proposed for the treatment of various pathologies where sodium channel activity plays a significant role, such as pain, migraine, and cardiovascular diseases. google.com The core structure, featuring a halogenated benzyloxy group linked to a benzylamine, is central to the claimed activity, indicating that the this compound framework is a promising scaffold for the development of new channel modulators.

Role as a Privileged Structure in Rational Ligand Design

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net These scaffolds are considered valuable in medicinal chemistry because they provide a solid foundation for the design of new ligands with high affinity and specificity. The benzoylpiperidine fragment and the benzisoxazole scaffold are well-known examples of such structures. nih.govrsc.orgdntb.gov.ua

The this compound backbone can be considered a privileged structure due to the demonstrated ability of its derivatives to interact with a diverse range of biological targets, as outlined in the preceding sections. This includes enzymes (kinases, deubiquitinases), receptors, and ion channels. nih.govnih.govnih.govgoogle.com The diaryl ether (Ph-O-Ph) linkage, a central feature of the molecule, is a common motif in ligands for nuclear receptors and other targets, valued for its conformational flexibility and metabolic stability. nih.gov The combination of the bromophenyl ring, the ether linkage, and the benzylamine moiety creates a versatile template that can be readily functionalized to optimize interactions with different target proteins. The wide range of biological activities—anticancer, antiviral, antiparasitic, and ion channel modulation—associated with derivatives of this scaffold underscores its privileged nature and its importance as a building block in the rational design of future therapeutic agents.

No Publicly Available Research Details the Molecular-Level Biological Interactions of this compound

Despite a comprehensive search of scientific literature, no specific research detailing the mechanistic investigations of the chemical compound this compound at a molecular level has been found. While the broader class of benzylamines and related structures have been a subject of study in chemical biology and pre-clinical drug discovery, this particular compound appears to be largely unexplored in this context.

While it is possible that internal or unpublished research on this compound exists within private pharmaceutical or academic laboratories, this information is not accessible through public databases. The lack of published data prevents a detailed analysis of its potential applications in chemical biology and as a lead compound in drug discovery from a mechanistic standpoint.

Further research would be required to elucidate the molecular-level interactions of this compound. Such studies would typically involve techniques like X-ray crystallography to determine its binding mode to specific proteins, kinetic assays to measure its inhibitory effects on enzymes, and various spectroscopic methods to probe its interactions with biological macromolecules. Without this foundational research, any discussion of its role in mechanistic investigations remains speculative.

Patent Landscape and Emerging Research Directions for 4 4 Bromophenoxy Benzylamine and Its Congeners

Analysis of Patent Applications Detailing Synthetic Routes and Potential Applications

Patent literature provides significant insight into the commercial and research interest in bromophenoxy-benzylamine systems. The primary applications that have been pursued are as key intermediates in the synthesis of agricultural chemicals and as monomers for the production of advanced polymers.

A prevalent synthetic route for benzylamine (B48309) congeners, such as 4-(4-alkylphenoxy)benzylamines, involves a multi-step process. A Japanese patent, JPH08291116A, details a method starting from a 4-alkylphenol salt and a 4-halobenzonitrile to form a 4-(4-alkylphenoxy)benzonitrile intermediate. google.com This intermediate is then subjected to catalytic reduction in the presence of ammonia (B1221849) to yield the final 4-(4-alkylphenoxy)benzylamine. google.com This method is positioned as an efficient and simple route to intermediates for compounds useful as insecticides and acaricides. google.com Another patent application builds on this by using a modified nano-nickel catalyst for the hydrogenation step, aiming to overcome common issues such as high production costs, low product purity, and poor preparation efficiency associated with previous methods. patsnap.com

In the realm of material science, a U.S. patent assigned to the Council of Scientific & Industrial Research in India describes the synthesis of a related dibrominated compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene (B151609), derived from cashew nut shell liquid (CNSL), a renewable resource. google.com The patented process highlights the utility of these brominated phenoxy compounds as difunctional monomers. google.com These monomers are valuable precursors for high-performance polymers, which can be synthesized via metal-catalyzed polymerization reactions like Suzuki or Nickel-catalyzed polycondensation. google.com

While patents specifically for 4-(4-bromophenoxy)-benzylamine are less prominent, the applications for the broader class of benzylamine derivatives are extensive. They are explored as antimycotic agents for human, animal, and agricultural use, and as potent inhibitors of the PD-1/PD-L1 interaction for anti-tumor therapy. google.comgoogle.com This suggests that the this compound scaffold holds untapped potential in medicinal chemistry.

Identification of Key Patent Holders and Intellectual Property Trends

The intellectual property surrounding bromophenoxy-benzylamine systems and their immediate congeners is held by a diverse group of entities, from national research councils to specialized biotechnology companies. This indicates a broad interest in the potential applications of these compounds.

Key patent holders identified in this area include:

Council of Scientific & Industrial Research (India): This government-backed research organization holds patents for dibrominated phenoxy compounds derived from natural, renewable resources, focusing on their application in polymer synthesis. google.com

Nanjing Keli Shuo Biotechnology Co., Ltd. (China): A technology company focused on improving the synthesis of pesticide intermediates, indicating commercial interest in optimizing production for the agrochemical market. patsnap.com

Japanese Corporations: As evidenced by patent JPH08291116A, Japanese chemical companies have been active in developing efficient manufacturing processes for alkylphenoxy-benzylamines as intermediates for agrochemicals. google.com

The primary intellectual property trend is the development of cost-effective and efficient synthetic routes. Patents often highlight improvements over prior art, such as avoiding expensive reagents, simplifying purification processes, or increasing reaction yields and purity. google.compatsnap.com A secondary trend is the use of these molecules as building blocks. The bromine atoms on the phenoxy ring are particularly valuable, as they provide reactive handles for further chemical modification, such as cross-coupling reactions, to create more complex molecules for both pharmaceutical and material science applications. google.com

Interactive Table: Summary of Relevant Patents

| Patent / Application | Title | Assignee/Applicant | Key Focus & Application |

| US20060264680A1 | Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof google.com | Council of Scientific & Industrial Research, India | Synthesis from renewable CNSL; use as a monomer for high-performance polymers. google.com |

| JPH08291116A | Process for producing 4-(4-alkylphenoxy) benzylamines google.com | Not specified (Japanese Corporation) | Efficient catalytic reduction of benzonitriles to produce intermediates for insecticides and acaricides. google.com |

| CN Application (Patsnap Eureka) | Method for preparing 4-(4-methylphenoxy)benzylamine through catalysis of modified nano nickel patsnap.com | Nanjing Keli Shuo Biotechnology Co., Ltd. | Improved synthesis using a nano-nickel catalyst for pesticide intermediates to increase efficiency and lower cost. patsnap.com |

| US20230303494A1 | Benzylamine derivative, preparation method therefor and use thereof google.com | Not specified | Synthesis of complex benzylamine derivatives as PD-L1 inhibitors for anti-tumor applications. google.com |

| US4822822A | Benzylamine derivatives, and use thereof google.com | Not specified | Use of benzylamine derivatives as antimycotic agents (fungicides) for human, animal, and industrial applications. google.com |

Future Perspectives in Synthetic Methodology Development for Bromophenoxy-Benzylamine Systems

The future of synthesizing bromophenoxy-benzylamine systems will likely focus on addressing the persistent challenges of cost, efficiency, and environmental impact. The patent literature reveals a clear drive towards catalytic solutions that are both robust and economical. patsnap.com

Future research in synthetic methodology is expected to concentrate on:

Advanced Catalysis: The use of novel catalytic systems, such as the modified nano-nickel catalyst, is a promising direction. patsnap.com Further exploration of catalysts based on earth-abundant metals, as well as nanocatalysts with high surface area and reusability, could lead to significant improvements in reaction efficiency and sustainability.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure), improve safety, and allow for more straightforward scaling of production.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing methods to directly couple phenols with benzylamines or their precursors via C-O bond formation through C-H activation would represent a highly atom-economical approach, potentially bypassing the need for pre-halogenated starting materials.

Biocatalysis: The use of enzymes to perform key synthetic steps could offer unparalleled selectivity and milder reaction conditions, reducing the generation of hazardous waste.

Prospects for Expanded Biological and Material Science Applications

While current applications are concentrated in agrochemicals and polymers, the this compound structure is a privileged scaffold with significant potential for expansion into other high-value areas.

Expanded Biological Applications: The broader benzylamine class of compounds has been patented for various therapeutic uses. google.comgoogle.com This suggests that libraries of this compound derivatives could be screened for a range of biological activities. Promising future applications include:

Oncology: Leveraging the demonstrated potential of benzylamine derivatives as PD-L1 inhibitors, this scaffold could be explored for developing new cancer immunotherapies. google.com

Infectious Diseases: The known antifungal properties of some benzylamines warrant investigation into the activity of bromophenoxy-benzylamine derivatives against a wide range of human and plant pathogens. google.com

Enzyme Inhibition: Benzylamine derivatives have been synthesized as inhibitors of copper amine oxidases. nih.gov The specific electronic and steric properties of the 4-(4-bromophenoxy) group could be exploited to design selective inhibitors for various enzyme targets implicated in disease.

Expanded Material Science Applications: The presence of a diaryl ether linkage and a bromine atom makes this compound an attractive building block for advanced materials.

High-Performance Polymers: Beyond the initial use as a monomer, the structure can be incorporated into polyimides, polyamides, or polyethers known for their thermal stability and mechanical strength. The bromine atom can impart flame-retardant properties.

Organic Electronics: The diaryl ether core is found in many organic electronic materials. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs) or as host materials for phosphorescent emitters. The bromine atom serves as a convenient site for introducing other functional groups via cross-coupling reactions to tune the material's electronic properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenoxy)-benzylamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step approach. One route starts with the nucleophilic substitution of 4-bromophenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitrile intermediate to the primary amine using LiAlH₄ or catalytic hydrogenation . Key intermediates include 4-(4-bromophenoxy)benzyl chloride and the nitrile precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H NMR should show a singlet for the benzylamine protons (~δ 3.8 ppm) and aromatic protons split by the bromophenoxy group (δ 6.8–7.4 ppm). C NMR confirms the quaternary carbon linked to bromine (δ 120–125 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS should display a molecular ion peak at m/z 278.14 (M+H) .

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization from a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) yields high-purity crystals. Slow cooling (0.5°C/min) minimizes impurities. Monitor crystal formation via polarized light microscopy to ensure homogeneity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in H NMR) may arise from rotamers or residual solvents. Strategies include:

- Variable Temperature NMR : Identify dynamic processes by acquiring spectra at 25°C and 60°C .

- HPLC-PDA-MS : Detect co-eluting impurities with UV-Vis and MS fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction data .

Q. How does the bromophenoxy group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the phenoxy ring for electrophilic attacks but deactivates the benzylamine moiety. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal reduced electron density at the benzylic carbon, favoring SN2 mechanisms with soft nucleophiles (e.g., thiols). Kinetic studies (Eyring plots) quantify activation parameters .

Q. What methodologies evaluate the pharmacological potential of this compound in receptor binding assays?

- Methodological Answer :

- In Vitro Radioligand Binding : Use H-labeled ligands (e.g., serotonin or dopamine receptors) in competition assays. Calculate IC values via nonlinear regression (GraphPad Prism) .

- Dose-Response Curves : Assess efficacy (E) and potency (EC) in HEK293 cells transfected with target receptors. Normalize data to positive controls (e.g., clozapine for 5-HT) .

- Molecular Docking (AutoDock Vina) : Predict binding modes to receptor active sites using PDB structures (e.g., 5-HTR, PDB ID: 6DG8) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Conduct:

- ADME Profiling : Measure plasma stability (37°C, 1 hr) and Caco-2 permeability. Use LC-MS/MS to identify metabolites .

- Pharmacokinetic Modeling (Phoenix WinNonlin) : Compare AUC and half-life between species. Adjust dosing regimens to account for interspecies variability .

Experimental Design Considerations

Q. What precautions are critical when handling intermediates during synthesis?

- Methodological Answer :

- Bromophenoxy Precursors : Use fume hoods and nitrile gloves due to potential skin/eye irritation (see SDS in ).

- Amine Reduction Step : Avoid LiAlH₄ in anhydrous conditions; quench excess reagent with ethyl acetate to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。